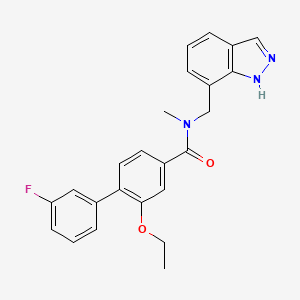

BAL-0028

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H22FN3O2 |

|---|---|

Peso molecular |

403.4 g/mol |

Nombre IUPAC |

3-ethoxy-4-(3-fluorophenyl)-N-(1H-indazol-7-ylmethyl)-N-methylbenzamide |

InChI |

InChI=1S/C24H22FN3O2/c1-3-30-22-13-17(10-11-21(22)16-6-5-9-20(25)12-16)24(29)28(2)15-19-8-4-7-18-14-26-27-23(18)19/h4-14H,3,15H2,1-2H3,(H,26,27) |

Clave InChI |

VTZLXMQBXAOBJF-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC3=C2NN=C3)C4=CC(=CC=C4)F |

Origen del producto |

United States |

Foundational & Exploratory

BAL-0028: A Deep Dive into its Novel Mechanism of Action as a Human-Specific NLRP3 Inflammasome Inhibitor

For Immediate Release

EMERYVILLE, CA – In the landscape of inflammatory disease therapeutics, a novel small molecule, BAL-0028, has emerged as a potent and highly specific inhibitor of the human NLRP3 inflammasome. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a first-in-class, reversible inhibitor of NLRP3 activation, belonging to the indazole class of compounds. It exhibits a distinct mechanism of action compared to previously characterized NLRP3 inhibitors like MCC950. This compound directly targets the NACHT domain of the human NLRP3 protein, preventing its oligomerization—a critical step in inflammasome assembly. This inhibitory action effectively blocks the downstream release of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptotic cell death. A key feature of this compound is its remarkable species selectivity, demonstrating potent inhibition of human and primate NLRP3 while being largely inactive against its murine counterpart. This specificity underscores its potential as a targeted therapeutic for a range of human inflammatory diseases.

Core Mechanism of Action

The canonical activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by signals like lipopolysaccharide (LPS). The "activation" step is triggered by a diverse array of stimuli, leading to the assembly of the inflammasome complex.

This compound intervenes at the activation stage. Its mechanism can be broken down into the following key events:

-

Direct Binding to the NLRP3 NACHT Domain: this compound binds with high affinity to the NACHT domain of the NLRP3 protein[1][2]. The NACHT domain is a central nucleotide-binding and oligomerization domain essential for NLRP3 function.

-

Distinct Binding Site: Cellular and biochemical analyses have demonstrated that this compound's binding site on the NACHT domain is distinct from that of the well-characterized inhibitor MCC950[3][4][5][6]. This is supported by nano-differential scanning fluorimetry (nanoDSF) studies, which show a synergistic stabilization of the NLRP3 NACHT domain when both this compound and MCC950 are present, indicating separate binding locations[3].

-

Inhibition of NLRP3 Oligomerization: Upon activation, NLRP3 monomers typically oligomerize to form a large signaling platform. This compound effectively prevents this self-assembly[7]. By inhibiting oligomerization, it halts the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).

-

No Effect on ATPase Activity: Unlike some other NLRP3 inhibitors that target the enzyme's ATPase activity, this compound does not inhibit the ATPase function of NLRP3[7][8]. This further highlights its unique mechanism of action.

-

Blockade of Downstream Signaling: The prevention of ASC recruitment means that pro-caspase-1 cannot be brought into proximity to auto-activate. Consequently, the cleavage of pro-caspase-1 to its active form, caspase-1, is blocked. This leads to the inhibition of:

-

Cytokine Release: The maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18 are prevented[1][6].

-

Pyroptosis: The cleavage of Gasdermin D, which leads to pore formation in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis, is inhibited[4][6].

-

The following diagram illustrates the inhibitory action of this compound on the NLRP3 signaling pathway.

Quantitative Data

The potency and binding affinity of this compound have been quantified across various assays and cell types.

| Parameter | Value | Assay/Cell Type | Reference |

| IC50 | 25 nM | NLRP3 Activation Assay | [2] |

| 57.5 nM | IL-1β Release (LPS + Nigericin) in THP-1 cells | [6] | |

| Nanomolar range | IL-1β Release (LPS + ATP) in THP-1 cells | ||

| Nanomolar range | IL-1β Release (LPS + MSU) in THP-1 cells | ||

| Nanomolar range | IL-1β Release in primary human monocytes | ||

| Nanomolar range | IL-1β Release in iPSC-derived macrophages (iMacs) | [6] | |

| KD | 104 - 123 nM | Binding to NACHT domain of NLRP3 | [1][2] |

| 96 nM | Binding to NACHT domain of NLRP3 | [6] |

Experimental Protocols

The characterization of this compound involved several key experimental workflows.

Cellular NLRP3 Inhibition Assay (THP-1 Cells)

This assay is fundamental to assessing the inhibitory potential of compounds on NLRP3 inflammasome activation in a human monocytic cell line.

Objective: To measure the dose-dependent inhibition of IL-1β release by this compound following NLRP3 activation.

Methodology:

-

Cell Culture and Differentiation: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% FBS. For differentiation into macrophage-like cells, THP-1 cells are treated with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Priming (Signal 1): Differentiated THP-1 cells are primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Following priming, the cells are treated with various concentrations of this compound (or vehicle control) for a pre-incubation period (e.g., 30-60 minutes).

-

Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

-

Quantification of IL-1β Release: The cell culture supernatant is collected. The concentration of secreted IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a non-linear regression model.

The following diagram outlines the workflow for the cellular inhibition assay.

Biochemical Binding Assay (nanoDSF)

This biophysical technique is used to confirm the direct binding of this compound to the NLRP3 protein and to determine its binding site relative to other compounds.

Objective: To measure the change in the thermal stability of the NLRP3 protein upon binding of this compound.

Methodology:

-

Protein Preparation: A recombinant, purified construct of the human NLRP3 NACHT domain is used.

-

Compound Incubation: The NLRP3 NACHT protein (e.g., 3 µM) is incubated with this compound (e.g., 10 µM), MCC950 (as a comparator), or a vehicle control (DMSO). To test for distinct binding sites, the protein can be pre-incubated with MCC950 before the addition of this compound.

-

Thermal Denaturation: The protein-compound mixtures are subjected to a precise thermal ramp in a nanoDSF instrument. The intrinsic fluorescence of tryptophan residues in the protein is monitored as a function of temperature.

-

Melting Temperature (Tm) Determination: As the protein unfolds (melts), its tryptophan fluorescence changes. The midpoint of this transition is the melting temperature (Tm).

-

Data Analysis: A shift in the Tm of the protein in the presence of the compound compared to the vehicle control indicates direct binding. An increase in Tm signifies that the compound stabilizes the protein. A synergistic increase in Tm when both this compound and MCC950 are present confirms that they bind to different sites.

ASC Speck Formation Assay

This imaging-based assay visualizes the inhibition of a key upstream event in inflammasome activation—the formation of the ASC speck.

Objective: To visually and quantitatively assess the ability of this compound to prevent the oligomerization of the adaptor protein ASC.

Methodology:

-

Cell Line: A reporter cell line is used, such as THP-1 cells stably expressing ASC fused to a fluorescent protein (e.g., ASC-GFP).

-

Assay Procedure: The ASC-GFP THP-1 cells are differentiated, primed with LPS, and treated with this compound as described in the cellular inhibition assay (Protocol 4.1).

-

Activation and Imaging: Following activation with a stimulus like Nigericin, the cells are fixed. The formation of large, perinuclear fluorescent aggregates ("specks"), which represent the assembled inflammasome, is visualized by fluorescence microscopy.

-

Quantification: The percentage of cells containing an ASC speck is quantified by either manual counting from images or by using automated image analysis software. Alternatively, flow cytometry can be used in appropriately designed reporter cell lines (e.g., HEK293T cells transfected with ASC-BFP) to provide high-throughput quantification of speck-positive cells[5].

Selectivity and Clinical Potential

This compound demonstrates a high degree of selectivity for the NLRP3 inflammasome. At concentrations where it potently inhibits NLRP3, it does not significantly affect the activation of other inflammasomes, such as AIM2, NAIP/NLRC4, or NLRP1[6]. Furthermore, it does not interfere with general inflammatory signaling pathways, as evidenced by the lack of inhibition of LPS-induced TNF or IL-6 secretion[6].

Crucially, this compound has shown greater potency than MCC950 against certain hyperactive NLRP3 mutations associated with autoinflammatory conditions like Cryopyrin-Associated Periodic Syndromes (CAPS)[7]. This suggests that this compound and its derivatives could offer a new therapeutic modality for patients with these debilitating diseases, particularly those who may be resistant to other inhibitors.

A derivative of this compound, designated BAL-0598, with improved pharmacokinetic properties, has been shown to inhibit NLRP3 activation in vivo in a peritonitis model using humanized NLRP3 mice, confirming the therapeutic potential of this novel class of inhibitors[4][6].

Conclusion

This compound represents a significant advancement in the development of NLRP3 inflammasome inhibitors. Its novel mechanism of action, centered on the allosteric inhibition of NLRP3 oligomerization via a distinct binding site on the NACHT domain, sets it apart from previous inhibitors. The compound's high potency and specificity for human NLRP3, combined with its efficacy against disease-relevant mutations, position it as a highly promising candidate for the treatment of a wide range of NLRP3-driven inflammatory diseases. Further research and clinical development are warranted to fully realize the therapeutic potential of this innovative molecule.

References

- 1. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]

- 8. preprintclub.com [preprintclub.com]

Unveiling the Interaction: A Technical Guide to the BAL-0028 Binding Site on the NACHT Domain of NLRP3

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of BAL-0028, a novel and potent inhibitor of the human NLRP3 inflammasome. The focus of this document is the interaction between this compound and the NACHT domain of NLRP3, offering valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a selective, reversible inhibitor of NLRP3 activation with a distinct mechanism of action. It directly binds to the NACHT domain of NLRP3, preventing its oligomerization, a critical step in inflammasome assembly. Notably, its binding site is separate from that of the well-characterized inhibitor MCC950, and its inhibitory function does not involve the modulation of NLRP3's ATPase activity.[1][2][3] This unique modality presents a promising new avenue for therapeutic intervention in NLRP3-mediated inflammatory diseases.

Quantitative Analysis of this compound and NLRP3 Interaction

The binding affinity and inhibitory potency of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell/System | Method | Reference |

| IC50 | 25 nM | NLRP3 Activation | Not Specified | [4] |

| IC50 | 57.5 nM | IL-1β release in LPS and nigericin-stimulated THP-1 cells | Cell-based assay | [5] |

| KD | 104-123 nM | Recombinant NLRP3 NACHT domain | Surface Plasmon Resonance (SPR) | [4][5][6] |

| Kinetic KD | 113 nM | Recombinant NLRP3NACHT | Surface Plasmon Resonance (SPR) | [7] |

| Steady-state KD | 96 nM | Recombinant NLRP3NACHT | Surface Plasmon Resonance (SPR) | [7] |

The this compound Binding Site on the NACHT Domain

This compound directly interacts with the NACHT domain of the NLRP3 protein.[1][3][5] This interaction has been confirmed through various biochemical analyses, including Surface Plasmon Resonance (SPR) and Drug Affinity Responsive Target Stability (DARTS) assays.[3][8]

A significant finding is that the binding site of this compound is distinct from that of MCC950, another well-known NLRP3 inhibitor.[1][2][3] This was demonstrated in competition assays where this compound could further stabilize the NACHT domain even when it was pre-bound with MCC950.[9]

While the precise amino acid residues constituting the this compound binding pocket have not been explicitly detailed in publicly available literature, a Computer-Aided Drug Design (CADD) analysis has proposed a specific binding site within the NACHT domain.[6] This analysis suggests unique site interactions that differentiate it from the binding of ADP and MCC950.[6] Further research, potentially involving co-crystallography or advanced mutagenesis studies, is required to elucidate the exact molecular interactions.

Interestingly, this compound exhibits species specificity, potently inhibiting human and primate NLRP3 but showing poor activity against its murine counterpart.[3] Sequence alignment studies suggest that variations in the Fish-Specific NACHT-associated (FISNA) subdomain of the NACHT domain between primates and other mammals may be a key determinant for this differential interaction.[8]

Mechanism of Action: Inhibition of NLRP3 Oligomerization

The binding of this compound to the NACHT domain effectively prevents the oligomerization of NLRP3.[1] This is a crucial step in the activation of the NLRP3 inflammasome, which is a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines like IL-1β. By inhibiting this assembly, this compound effectively blocks the downstream inflammatory cascade.

Unlike many other NLRP3 inhibitors, this compound does not inhibit the ATPase activity of the NACHT domain.[1][7][9] This further underscores its unique mechanism of action, targeting a distinct conformational state or protein-protein interaction site essential for oligomerization.

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and the NLRP3 NACHT domain. These protocols are based on published literature and general best practices.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the real-time binding kinetics and affinity between this compound and the NLRP3 NACHT domain.

Methodology:

-

Immobilization of NLRP3 NACHT:

-

Recombinant human NLRP3 NACHT domain is immobilized on a CM5 sensor chip via amine coupling.

-

The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

NLRP3 NACHT protein, diluted in 10 mM sodium acetate (pH 5.0), is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

-

A reference flow cell is prepared similarly without the protein to allow for background subtraction.

-

-

Binding Analysis:

-

A dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) is prepared.

-

The this compound solutions are injected over the sensor and reference flow cells at a constant flow rate.

-

Association and dissociation phases are monitored in real-time.

-

The sensor surface is regenerated between cycles using a pulse of a mild regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

NLRP3 ATPase Activity Assay

This assay is performed to determine if this compound affects the ATP hydrolysis activity of the NLRP3 NACHT domain.

Methodology:

-

Reaction Setup:

-

Recombinant human NLRP3 protein is incubated in an ATPase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, pH 7.5).

-

This compound, or a vehicle control (DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

-

Measurement of ATP Hydrolysis:

-

The amount of ADP produced over time is measured using a commercially available kit, such as the ADP-Glo™ Kinase Assay.

-

The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.

-

-

Data Analysis:

-

The ATPase activity is calculated as the rate of ADP production.

-

The activity in the presence of this compound is compared to the vehicle control to determine any inhibitory effect.

-

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is used to confirm the direct binding of this compound to NLRP3 in a complex protein lysate.

Methodology:

-

Lysate Preparation and Treatment:

-

Cells overexpressing NLRP3 are lysed in a non-denaturing lysis buffer.

-

The total protein concentration of the lysate is determined and normalized.

-

Aliquots of the lysate are treated with either this compound or a vehicle control (DMSO) and incubated at room temperature.

-

-

Protease Digestion:

-

A protease, such as pronase or thermolysin, is added to the treated lysates to initiate protein digestion.

-

The digestion is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

-

Analysis by Western Blot:

-

The digested lysates are resolved by SDS-PAGE.

-

The proteins are transferred to a PVDF membrane.

-

The membrane is probed with an anti-NLRP3 antibody to visualize the NLRP3 protein bands.

-

-

Interpretation:

-

A higher abundance of full-length or larger fragments of NLRP3 in the this compound-treated sample compared to the control indicates that the binding of this compound stabilized the protein and protected it from proteolytic degradation, thus confirming a direct interaction.

-

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

References

- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprintclub.com [preprintclub.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

BAL-0028 species selectivity human primate

An In-depth Technical Guide on the Species Selectivity of BAL-0028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species selectivity of this compound, a novel and potent inhibitor of the NLRP3 inflammasome. The following sections detail its mechanism of action, comparative potency in human and non-human primate species versus other mammals, and the experimental protocols utilized to determine its activity.

Introduction

This compound is a small molecule inhibitor belonging to the indazole class that has demonstrated high potency and specificity for the human NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is associated with a wide range of inflammatory diseases.[1][3] this compound presents a unique therapeutic modality due to its distinct mechanism of action and its remarkable species selectivity, potently inhibiting human and primate NLRP3 while showing significantly reduced activity against NLRP3 from other mammals such as mice, rats, dogs, and rabbits.[4][5][6]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][3][4][7] This binding site is distinct from that of the well-characterized NLRP3 inhibitor, MCC950.[1][3][4] The interaction of this compound with the NACHT domain prevents the subsequent oligomerization of NLRP3, a critical step for the assembly and activation of the inflammasome complex.[7] By inhibiting NLRP3 oligomerization, this compound effectively blocks downstream events, including the activation of caspase-1, the release of the pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death.[3][7]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

Caption: NLRP3 inflammasome pathway showing inhibition of oligomerization by this compound.

Quantitative Data: Species Selectivity

This compound exhibits potent, nanomolar inhibition of NLRP3 in human and non-human primate cells.[1] In contrast, its inhibitory activity is substantially reduced in cells from other mammalian species.[8] The table below summarizes the half-maximal inhibitory concentrations (IC50) for this compound in various species and cell types in response to NLRP3 activation stimuli (e.g., LPS + nigericin).

| Species | Cell Type | This compound IC50 (nM) | Reference |

| Human | THP-1 (monocytic cell line) | 25 - 57.5 | [2][3] |

| Primary Monocytes | Nanomolar range | ||

| iPSC-derived Macrophages | Nanomolar range | ||

| iPSC-derived Microglia | Equiponent to MCC950 | ||

| Humanized NLRP3 Mouse iBMDM | 14.7 | ||

| African Green Monkey | PBMCs and CD14⁺ Monocytes | Similar to human cells | [8] |

| Cynomolgus Monkey | CD14⁺ Monocytes | Similar to human cells | [8] |

| Mouse | J774A.1 (macrophage cell line) | >6,000 | |

| Rat | PBMCs | No inhibition observed | [8] |

| Dog | CD14⁺ Monocytes | No inhibition observed | [8] |

| Rabbit | PBMCs | No inhibition observed | [8] |

Experimental Protocols

The species selectivity of this compound was primarily determined using in vitro cell-based assays that measure the downstream consequences of NLRP3 inflammasome activation.

General Workflow for NLRP3 Activation Assay

The following diagram outlines the typical experimental workflow used to assess the inhibitory activity of this compound.

Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.

Detailed Methodology: IL-1β Release Assay

-

Cell Isolation and Culture:

-

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Specific cell types, such as CD14⁺ monocytes, can be further purified using magnetic-activated cell sorting (MACS).

-

Cell lines (e.g., THP-1, J774A.1) or primary cells (e.g., bone marrow-derived macrophages) are cultured in appropriate media and conditions.[8]

-

-

Compound Treatment and Inflammasome Activation:

-

Cells are seeded into multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).

-

Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as nigericin, ATP, or monosodium urate (MSU) crystals and incubating for a further period (e.g., 1-2 hours).[3]

-

-

Quantification of IL-1β Release:

-

After incubation, the cell culture supernatants are collected.

-

The concentration of mature IL-1β in the supernatant is quantified using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The results are expressed as the percentage of IL-1β release relative to the vehicle-treated control.

-

IC50 curves are generated by fitting the dose-response data using non-linear regression analysis to determine the concentration of this compound required to inhibit 50% of the IL-1β release.[8]

-

Pyroptosis Assay (LDH Release)

-

To measure pyroptotic cell death, lactate dehydrogenase (LDH) release into the cell culture supernatant is quantified.[9]

-

LDH is a cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of pyroptosis.

-

Commercial LDH cytotoxicity assay kits are used to measure LDH activity in the collected supernatants. The experimental setup is similar to the IL-1β release assay.[9]

Conclusion

This compound is a highly selective inhibitor of the primate NLRP3 inflammasome, demonstrating potent activity in human, cynomolgus monkey, and African green monkey cells.[8] Its negligible activity in common preclinical models such as mice and rats underscores the critical importance of using appropriate species or humanized models for the evaluation of this therapeutic candidate.[5] The distinct mechanism of action and the clear species selectivity profile make this compound a valuable tool for research and a promising candidate for the treatment of NLRP3-driven inflammatory diseases in humans.

References

- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]

- 6. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]

- 7. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

BAL-0028: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of BAL-0028, a novel and potent inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from preclinical research and focuses on the molecule's mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system.[1][2] The NLRP3 inflammasome is an intracellular multi-protein complex responsible for the activation of inflammatory caspases and the subsequent release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing pyroptotic cell death.[1][2][3]

This compound, an indazole-class compound, binds with high affinity to the NACHT domain of the NLRP3 protein.[1][3][4] This binding event is distinct from the binding site of the well-characterized NLRP3 inhibitor MCC950.[1][3] By binding to the NACHT domain, this compound effectively prevents the assembly and activation of the NLRP3 inflammasome complex.[5] This blockade inhibits downstream signaling events, including the auto-processing of caspase-1 and the subsequent cleavage and release of mature IL-1β.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound in inhibiting NLRP3 inflammasome activation across various cellular models.

Table 1: In Vitro Potency of this compound

| Cell Type | Stimulus | Readout | IC50 (nM) |

| PMA-differentiated THP-1 cells | LPS + Nigericin | IL-1β Release | 57.5[5] |

| PMA-differentiated THP-1 cells | LPS + ATP | IL-1β Release | In the nanomolar range[3][5][6] |

| PMA-differentiated THP-1 cells | LPS + MSU | IL-1β Release | In the nanomolar range[3][5][6] |

| Human Monocytes | LPS + Nigericin | IL-1β Release | Potent inhibition observed[6] |

| iCell Microglia | LPS + Nigericin | IL-1β Release | Potent inhibition observed[6] |

| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | IL-1β Release | Potent inhibition observed[3][6] |

| iPSC-Derived Macrophages (iMacs) | LPS + Nigericin | IL-1β Release | Potent inhibition observed[3][6] |

| Human Whole Blood | LPS + Nigericin | IL-1β Release | Potent inhibition observed[3][6] |

Table 2: Binding Affinity of this compound to NLRP3

| Binding Domain | Method | Kd (nM) |

| NACHT domain | Not specified | 96[5] |

| NACHT domain | Not specified | 104 to 123[4] |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.

Caption: this compound inhibits the NLRP3 inflammasome by binding to the NACHT domain of inactive NLRP3.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's anti-inflammatory properties.

In Vitro IL-1β Release Assay in THP-1 Macrophages

Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release in a human monocytic cell line.

Methodology:

-

Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-4 hours.

-

Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Following priming, cells are pre-treated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as 10 µM nigericin, 5 mM ATP, or 150 µg/mL monosodium urate (MSU) crystals for 1 hour.

-

Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.

ASC Speck Formation Assay

Objective: To visually and quantitatively assess the effect of this compound on the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation.

Methodology:

-

Cell Line: PMA-differentiated THP-1 cells stably expressing ASC-GFP or HEK293T cells transfected with human NLRP3 and ASC-BFP are used.

-

Priming and Treatment: Cells are primed with LPS and treated with this compound as described in the IL-1β release assay.

-

Activation: NLRP3 is activated with nigericin.

-

Imaging and Quantification:

-

Fluorescence Microscopy: The formation of ASC specks (fluorescent puncta) is visualized using a fluorescence microscope. The percentage of cells with ASC specks is determined by counting at least 100 cells per condition.[7]

-

Flow Cytometry: In transfected HEK293T cells, the formation of ASC-BFP specks can be quantified by flow cytometry, measuring the shift in fluorescence intensity and pulse width.[7]

-

-

Data Analysis: The percentage of cells with ASC specks in the this compound treated groups is compared to the vehicle control.

Western Blot Analysis for Caspase-1 Cleavage

Objective: To determine if this compound inhibits the activation of caspase-1 by preventing its autocatalytic cleavage.

Methodology:

-

Cell Treatment and Lysis: PMA-differentiated THP-1 cells are primed, treated with this compound (e.g., 500 nM), and stimulated with nigericin as previously described.[7] Both the cell lysate and the supernatant are collected.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the p20 subunit of active caspase-1 and for pro-caspase-1. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p20 caspase-1 band is compared between the vehicle-treated and this compound-treated samples.

Experimental and logical Workflows

The following diagrams illustrate the general workflow for in vitro testing of this compound and the logical relationship of its species selectivity.

Caption: A streamlined workflow for assessing this compound's in vitro anti-inflammatory efficacy.

Caption: this compound demonstrates potent, primate-specific inhibition of the NLRP3 inflammasome.

In Vivo Efficacy

While this compound itself shows poor suitability for in vivo studies in mice due to its species selectivity, a derivative, BAL-0598, with a comparable NLRP3 inhibition profile and enhanced pharmacokinetic properties, has been evaluated.[5] In a murine peritonitis model using humanized NLRP3 mice, BAL-0598 effectively inhibited NLRP3 activation in vivo.[1][3] This demonstrates that the mechanism of action of this class of molecules is translatable to an in vivo setting. Specifically, BAL-0598 achieved a 50% suppression of IL-1β release at an unbound plasma concentration of approximately 17.9 nM.[5]

Specificity and Selectivity

This compound is a highly selective inhibitor of the NLRP3 inflammasome. At concentrations below 10 µM, it does not inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[5] Furthermore, this compound does not interfere with LPS-induced signaling, as it does not reduce the secretion of inflammasome-independent cytokines like TNF and IL-6.[3][5] This high degree of selectivity underscores its potential as a targeted anti-inflammatory therapeutic.

Of note, this compound exhibits significant species selectivity, potently inhibiting human and primate NLRP3 while being a poor inhibitor of mouse, rat, dog, and rabbit NLRP3.[1][3][5] This highlights the importance of using humanized models or human cells for preclinical evaluation.

Conclusion

This compound is a potent and selective inhibitor of the human NLRP3 inflammasome with a novel mechanism of action. By binding to a distinct site on the NACHT domain, it effectively prevents inflammasome assembly and the release of key pro-inflammatory cytokines. The comprehensive in vitro data, supported by in vivo studies with a derivative compound, establish this compound as a promising candidate for the development of targeted anti-inflammatory therapies for a range of NLRP3-driven diseases.

References

- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery of BAL-0028: A Novel, Primate-Specific NLRP3 Inflammasome Inhibitor

A Technical Whitepaper for Drug Discovery & Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of age-related and autoinflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Consequently, the direct inhibition of NLRP3 is a highly sought-after therapeutic strategy. This document provides a comprehensive technical overview of the discovery and characterization of BAL-0028, a novel and potent small molecule inhibitor of the human NLRP3 inflammasome. This compound, identified through a DNA-encoded library screen, exhibits a unique mechanism of action, binding to the NACHT domain of NLRP3 at a site distinct from the well-characterized inhibitor, MCC950. Notably, this compound demonstrates primate-specific activity and shows superior efficacy against certain disease-associated NLRP3 mutations compared to MCC950. This whitepaper details the quantitative data supporting its discovery, the experimental protocols for its characterization, and visual representations of the underlying biological pathways and discovery workflow.

Introduction

The nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Dysregulation of NLRP3 activation is implicated in numerous inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and cryopyrin-associated periodic syndromes (CAPS).[2] While biologic therapies targeting downstream cytokines have shown clinical benefit, small molecule inhibitors that directly target NLRP3 offer the potential for oral administration and a more upstream intervention in the inflammatory cascade.

This compound, an indazole-class compound, was discovered through a DNA-encoded library (DEL) screen against recombinant human NLRP3.[1][3] It is a potent and selective inhibitor of human and primate NLRP3, with a distinct mechanism of action that does not involve the inhibition of NLRP3's intrinsic ATPase activity.[2] This document serves as a technical guide for researchers and drug developers, summarizing the key data and methodologies in the discovery and preclinical evaluation of this compound and its derivative, BAL-0598.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivative, BAL-0598, in various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound in Human Cell-Based Assays

| Cell Type | Stimulus | Assay Readout | This compound IC50 (nM) | MCC950 IC50 (nM) | Reference(s) |

| THP-1 macrophages | LPS + Nigericin | IL-1β Release | 57.5 | 14.3 | [4] |

| THP-1 macrophages | LPS + ATP | IL-1β Release | Nanomolar range | - | [4] |

| THP-1 macrophages | LPS + MSU | IL-1β Release | Nanomolar range | - | [4] |

| Human Monocytes | LPS + Nigericin | IL-1β Release | - | - | [4] |

| iPSC-derived Microglia | LPS + Nigericin | IL-1β Release | - | - | |

| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | IL-1β Release | Nanomolar range | - | [4] |

| Human Whole Blood | LPS + Nigericin | IL-1β Release | Potent inhibition | Potent inhibition | [4] |

Table 2: Binding Affinity of this compound to Human NLRP3

| Assay | NLRP3 Construct | Ligand | KD (nM) | Reference(s) |

| Surface Plasmon Resonance (SPR) | NACHT domain | This compound | 96 - 123 | [3][5] |

Table 3: In Vivo Efficacy of BAL-0598

| Animal Model | In Vivo Model | Readout | Efficacy | Reference(s) |

| Humanized NLRP3 Mice | Peritonitis | IL-1β Release in Peritoneal Lavage Fluid | 50% suppression at ~17.9 nM unbound plasma concentration |

Experimental Protocols & Methodologies

This section details the key experimental protocols used in the characterization of this compound.

DNA-Encoded Library (DEL) Screening

The discovery of this compound was enabled by screening vast DNA-encoded libraries, comprising over 500 billion small molecules, against a recombinant human NLRP3 protein construct (lacking the N-terminal PYD domain).[6]

-

Target Immobilization: The target NLRP3 protein is immobilized on a solid support, such as magnetic beads.

-

Library Incubation: The pooled DEL is incubated with the immobilized target protein, allowing for affinity-based binding of molecules to the protein.

-

Washing: Non-binding library members are removed through a series of stringent washing steps.

-

Elution & PCR Amplification: The bound molecules are eluted, and their corresponding DNA barcodes are amplified using Polymerase Chain Reaction (PCR).

-

High-Throughput Sequencing & Analysis: The amplified DNA barcodes are sequenced, and the sequencing data is analyzed to identify the chemical structures of the small molecules that were enriched through the selection process.

In Vitro NLRP3 Inflammasome Activation Assays

Human monocytic THP-1 cells are a common model for studying NLRP3 inflammasome activation.

-

Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[7][8]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).

-

Activation (Signal 2): The NLRP3 inflammasome is activated by a second stimulus, such as:

-

Supernatant Collection and Analysis: The cell culture supernatant is collected and analyzed for the presence of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Viability/Pyroptosis Assessment: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

This microscopy-based assay visualizes the oligomerization of the adaptor protein ASC, a key step in inflammasome assembly.[11][12]

-

Cell Culture: THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are used.

-

Priming and Activation: Cells are primed and activated as described in the THP-1 cell-based assay.

-

Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with DAPI.

-

Microscopy: Cells are visualized using fluorescence or confocal microscopy. The formation of large, perinuclear fluorescent aggregates ("specks") indicates inflammasome activation.

-

Quantification: The percentage of cells containing ASC specks is quantified to assess the level of inflammasome activation.

NLRP3 ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the NLRP3 NACHT domain.

-

Recombinant Protein: Recombinant human NLRP3 protein (full-length or a construct containing the NACHT domain) is used.

-

Assay Reaction: The protein is incubated with ATP and MgCl2 in an appropriate buffer.

-

Inhibitor Addition: Test compounds (e.g., this compound, MCC950) are added to the reaction mixture.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) generated from ATP hydrolysis is measured using a colorimetric method, such as the malachite green phosphate assay.[2]

In Vivo Peritonitis Model

This mouse model is used to assess the in vivo efficacy of NLRP3 inhibitors.[13]

-

Animal Model: Humanized mice expressing human NLRP3 are used to evaluate human-specific inhibitors like this compound and its derivatives.[13]

-

Inhibitor Administration: The test compound (e.g., BAL-0598) is administered to the mice, typically via oral gavage.

-

Induction of Peritonitis: Mice are intraperitoneally injected with an NLRP3 stimulus, such as monosodium urate (MSU) crystals (e.g., 50 mg/kg).[10]

-

Peritoneal Lavage: After a set period (e.g., 4-6 hours), the peritoneal cavity is washed with PBS to collect immune cells and inflammatory mediators.

-

Analysis: The peritoneal lavage fluid is analyzed for the levels of IL-1β by ELISA and for the recruitment of neutrophils by flow cytometry.

Visualizations of Pathways and Workflows

NLRP3 Inflammasome Signaling Pathway

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Characterization

Caption: The discovery and preclinical development workflow for this compound.

Conclusion

This compound represents a significant advancement in the pursuit of small molecule NLRP3 inhibitors. Its novel binding modality, distinct from that of MCC950, and its potent, primate-specific activity underscore the potential for developing a new class of therapeutics for NLRP3-driven diseases. The improved efficacy of this compound against certain gain-of-function NLRP3 mutations that are less sensitive to MCC950 suggests that it may offer a valuable therapeutic option for patients with specific genetic forms of autoinflammatory disease.[2] The development of the in vivo-compatible derivative, BAL-0598, has enabled the demonstration of target engagement and efficacy in a preclinical disease model, paving the way for further development. The data and methodologies presented in this whitepaper provide a comprehensive foundation for researchers and drug developers interested in the continued exploration of this compound and other next-generation NLRP3 inhibitors.

References

- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 4. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. adipogen.com [adipogen.com]

- 12. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]

- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

BAL-0028: A-In-depth Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a novel, potent, and reversible small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Identified through DNA-encoded library screening, this indazole-class compound presents a promising therapeutic candidate for a range of inflammatory diseases by selectively targeting the NLRP3 signaling pathway.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Molecular Structure and Properties

This compound is characterized by a distinct chemical architecture that underpins its high-affinity binding to the NLRP3 protein. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂FN₃O₂ | [3] |

| Molecular Weight | 403.45 g/mol | [3] |

| CAS Number | 2842012-69-3 | [3] |

| SMILES | O=C(C=1C=CC(=C(OCC)C1)C2=CC=CC(F)=C2)N(C)CC3=CC=CC=4C=NNC43 | N/A |

| Appearance | Solid | N/A |

| Solubility | DMSO: 81 mg/mL (200.76 mM) | [3] |

| Storage | Powder: -20°C; In solvent: -80°C | [3] |

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly binding to the NACHT domain of the NLRP3 protein.[1][2] This interaction prevents the conformational changes required for NLRP3 activation and subsequent assembly of the inflammasome complex. Notably, the binding site of this compound is distinct from that of the well-characterized NLRP3 inhibitor, MCC950.[4][5]

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The activation signal, triggered by a variety of stimuli including nigericin or ATP, induces the assembly of the NLRP3 inflammasome complex, composed of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in the activation step, preventing the downstream inflammatory cascade.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound have been quantified in various assays.

| Parameter | Value | Cell Type / Condition | Reference |

| IC₅₀ | 25 nM | Not specified | [1][3] |

| IC₅₀ | 57.5 nM | THP-1 cells (LPS + Nigericin) | [2][6] |

| K_d_ (kinetic) | 113 nM | Recombinant NLRP3 NACHT domain (SPR) | [4] |

| K_d_ (steady-state) | 96 nM | Recombinant NLRP3 NACHT domain (SPR) | [2][4] |

| K_d_ range | 104-123 nM | Recombinant NLRP3 NACHT domain (SPR) | [1][2] |

Experimental Protocols

The following are representative, detailed protocols for the characterization of this compound, based on the available literature.

Cellular IC₅₀ Determination via IL-1β Release Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring the inhibition of IL-1β release from THP-1 monocytic cells.

Caption: Workflow for determining the IC₅₀ of this compound.

-

Cell Culture and Differentiation:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

-

-

Priming:

-

Remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.

-

Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in serum-free RPMI-1640.

-

After LPS priming, gently wash the cells with PBS and add the this compound dilutions to the respective wells.

-

Incubate for 1 hour at 37°C.

-

-

NLRP3 Activation:

-

Stimulate the NLRP3 inflammasome by adding 10 µM nigericin or 5 mM ATP to each well.

-

Incubate for 1 hour at 37°C.

-

-

IL-1β Quantification:

-

Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant.

-

Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-1β concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Determination of Binding Affinity (K_d_) by Surface Plasmon Resonance (SPR)

This protocol outlines the measurement of the binding kinetics and affinity of this compound to the recombinant NLRP3 NACHT domain using SPR.

Caption: Workflow for determining the K_d_ of this compound using SPR.

-

Protein and Compound Preparation:

-

Express and purify the recombinant human NLRP3 NACHT domain.

-

Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in a suitable running buffer (e.g., HBS-EP+).

-

-

SPR Analysis:

-

Perform the SPR experiment on a suitable instrument (e.g., Biacore).

-

Immobilize the recombinant NLRP3 NACHT domain onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each this compound injection using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (k_d_).

-

Calculate the equilibrium dissociation constant (K_d_) as the ratio of k_d_ to kₐ.

-

Target Engagement Confirmation by Drug Affinity Responsive Target Stability (DARTS) Assay

Caption: Workflow for the DARTS assay to confirm this compound target engagement.

-

Cell Lysate Preparation:

-

Culture HEK293T cells overexpressing human NLRP3.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

-

Compound Incubation:

-

Aliquot the cell lysate and incubate with either this compound (at a suitable concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.

-

-

Limited Proteolysis:

-

Add a protease (e.g., pronase) to the lysates at a predetermined concentration.

-

Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial protein digestion.

-

-

Stopping the Reaction:

-

Stop the proteolytic digestion by adding a loading buffer containing a reducing agent and heating the samples at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for NLRP3, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Interpretation:

-

Compare the intensity of the NLRP3 band in the this compound-treated sample to the vehicle-treated sample. A stronger band in the presence of this compound indicates that the compound has bound to and stabilized NLRP3, protecting it from proteolytic degradation.

-

Conclusion

This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome with a novel mechanism of action. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and similar molecules in the context of inflammatory diseases. The distinct binding site of this compound may offer advantages in terms of specificity and efficacy, warranting further investigation into its clinical applications.

References

- 1. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]

- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]

BAL-0028: A Technical Guide for Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BAL-0028, a novel and potent inhibitor of the NLRP3 inflammasome. It is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery, detailing the compound's mechanism of action, biochemical and cellular activity, and relevant experimental protocols.

Introduction: The NLRP3 Inflammasome and this compound

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] As an intracellular sensor, NLRP3 detects a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation. Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.

Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and age-related diseases, such as gout, Alzheimer's disease, Parkinson's disease, and cryopyrin-associated periodic syndromes (CAPS).[2] This has made NLRP3 a highly promising therapeutic target. This compound, an indazole-class compound identified through a DNA-encoded library screen, has emerged as a potent, selective, and reversible inhibitor of human NLRP3 activation.[3][4] This guide summarizes the current knowledge on this compound and provides standardized protocols to facilitate its investigation in a research setting.

Mechanism of Action

This compound exhibits a novel mechanism of action that distinguishes it from the well-characterized NLRP3 inhibitor, MCC950.

-

Binding Site: this compound binds directly and tightly to the NACHT domain of the NLRP3 protein.[2][3][5] However, cellular and biochemical analyses have demonstrated that its binding site is distinct from the pocket where MCC950 interacts.[3][6]

-

Inhibition of Oligomerization: The primary inhibitory function of this compound is to prevent the oligomerization of NLRP3, a critical upstream event for inflammasome assembly and activation. This has been confirmed by its ability to inhibit the formation of ASC specks in cellular assays.[2]

-

No Effect on ATPase Activity: Unlike MCC950, which inhibits the ATPase activity of NLRP3, this compound does not affect this function, further highlighting its distinct mechanism.[2]

-

Species Specificity: A notable characteristic of this compound is its high specificity for human and primate NLRP3. It is a poor inhibitor of mouse, rat, dog, or rabbit NLRP3, a critical consideration for designing preclinical in vivo studies.[1][7] A derivative, BAL-0598, which retains a comparable inhibitory profile, has been used for in vivo studies in humanized NLRP3 mice.[4][6]

The signaling pathway below illustrates the canonical activation of the NLRP3 inflammasome and the point of inhibition by this compound.

Caption: Canonical NLRP3 inflammasome pathway and inhibition by this compound.

Quantitative Data Summary

This compound is a nanomolar inhibitor of human NLRP3. Its potency has been characterized in various cellular and biochemical assays.

| Parameter | Molecule | Value | Assay System | Reference |

| IC50 | This compound | 25 nM | NLRP3 Activation (general) | [3][5][8] |

| This compound | 57.5 nM | IL-1β Release (LPS+Nigericin) in THP-1 cells | [7] | |

| MCC950 | 14.3 nM | IL-1β Release (LPS+Nigericin) in THP-1 cells | [7] | |

| KD | This compound | 104 - 123 nM | Binding to NLRP3 NACHT domain (SPR) | [2][3][5] |

| This compound | 96 nM | Binding to NLRP3 NACHT domain | [7] |

Comparative Analysis: this compound vs. MCC950

A key aspect of understanding this compound is comparing its properties to the widely used tool compound MCC950. While both are potent NLRP3 inhibitors, they have fundamental differences that may offer distinct therapeutic advantages. This compound has been shown to be more potent than MCC950 at inhibiting select hyperactive NLRP3 mutations associated with autoinflammatory diseases.[4][6]

Caption: Key mechanistic differences between this compound and MCC950.

Experimental Protocols

The following protocols are standardized methodologies for assessing NLRP3 inflammasome inhibition. They can be adapted for the evaluation of this compound and its derivatives.

NLRP3 Activation and IL-1β Secretion in THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic THP-1 cell line, a common model for this pathway.[9]

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed cells at 2.5 x 105 cells/well in a 96-well plate.

-

Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 nM.

-

Incubate for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Rest the cells for 24 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C.

-

-

Priming (Signal 1):

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding Nigericin (5-10 µM) or ATP (5 mM).

-

Incubate for 45-60 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant for analysis.

-

Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

The general workflow for assessing an NLRP3 inhibitor is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. | Semantic Scholar [semanticscholar.org]

- 6. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BAL-0028 in THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing the selective NLRP3 inflammasome inhibitor, BAL-0028, with the human monocytic THP-1 cell line. This document outlines procedures for cell culture, differentiation, and key assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a potent and selective inhibitor of the human NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2][3] The NLRP3 inflammasome's activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces pyroptotic cell death.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound offers a novel mechanism of action by binding to the NLRP3 NACHT domain at a site distinct from other known inhibitors like MCC950.[2][3][4][5]

The THP-1 cell line, derived from a human monocytic leukemia, is a widely used in vitro model for studying monocyte and macrophage functions.[6][7] Upon stimulation with agents like phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate into macrophage-like cells that are capable of mounting an inflammatory response, making them an excellent model for studying the effects of compounds like this compound on the NLRP3 inflammasome pathway.[6][7][8]

Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in THP-1 cells.

| Assay | Stimulus | This compound IC50 | Reference Compound (MCC950) IC50 |

| IL-1β Release | LPS + Nigericin | 57.5 nM | 14.3 nM |

| IL-1β Release | ATP | ~30 nM | Not Reported |

| IL-1β Release | MSU Crystals | ~40 nM | Not Reported |

Table 1: Inhibitory concentration (IC50) of this compound on cytokine release in PMA-differentiated THP-1 cells.[1][5]

| Parameter | This compound Effect | Concentration Tested |

| Pro-IL-1β Processing | Inhibition | 500 nM |

| Caspase-1 Activation (p20 form) | Inhibition | 500 nM |

| NLRP3 Expression (LPS-primed) | No Effect | 500 nM |

| ASC Speck Formation | Inhibition | Dose-dependent |

Table 2: Effect of this compound on key upstream events in the NLRP3 inflammasome pathway in PMA-differentiated THP-1 cells.[1][5]

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed mechanism of inhibition by this compound.

Caption: NLRP3 inflammasome pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on THP-1 cells.

Caption: General workflow for this compound evaluation in THP-1 cells.

Detailed Experimental Protocols

THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing THP-1 human monocytic cells.

Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 culture flasks

-

15 mL and 50 mL conical tubes

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Complete Medium Preparation: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.[7][9] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Cell Seeding: Transfer the resuspended cells to a T-75 flask containing 20 mL of complete medium.[6]

-

Incubation: Culture the cells in an incubator at 37°C with 5% CO2.[6][9]

-

Subculturing: THP-1 cells grow in suspension.[7] Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[6] Do not exceed a density of 1 x 10^6 cells/mL.[6][10] To subculture, gently pipette the cell suspension to break up any clumps and dilute with fresh medium to the desired seeding density.[9] Typically, split the culture 1:5 every 3-4 days.[10]

Differentiation of THP-1 Cells into Macrophage-Like Cells

This protocol details the PMA-induced differentiation of THP-1 monocytes into adherent, macrophage-like cells.

Materials:

-

Cultured THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

-

Complete RPMI-1640 medium

-

Multi-well cell culture plates (6, 12, or 96-well)

Procedure:

-

Cell Seeding: Count the THP-1 cells using a hemocytometer or automated cell counter. Seed the cells in the desired culture plate format at a density of 2 x 10^5 to 1 x 10^6 cells/well, depending on the plate size and experimental needs.[8] For example, for a 12-well plate, seed approximately 150,000 to 200,000 cells per well.[10]

-

PMA Stimulation: Prepare a working solution of PMA in complete medium. Add PMA to each well to a final concentration of 50-100 ng/mL.[8] Note: The optimal PMA concentration can vary and should be determined empirically.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48 hours to allow for differentiation.[8] The cells will become adherent and adopt a larger, more spread-out morphology.[8]

-

Medium Change: After the differentiation period, carefully aspirate the PMA-containing medium. Gently wash the adherent cells once with pre-warmed PBS.

-

Resting Phase: Add fresh, PMA-free complete medium to each well and incubate for an additional 24 hours before proceeding with experiments. This "resting" period allows the cells to return to a basal state.

NLRP3 Inflammasome Activation and Inhibition with this compound

This protocol describes the two-step activation of the NLRP3 inflammasome in differentiated THP-1 cells and its inhibition by this compound.

Materials:

-

Differentiated THP-1 cells in a multi-well plate

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Nigericin sodium salt or ATP

-

Opti-MEM or serum-free medium

-

DMSO (vehicle control)

Procedure:

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free medium (e.g., Opti-MEM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Aspirate the medium from the differentiated THP-1 cells and replace it with the this compound dilutions or vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

-

Priming (Signal 1):

-

Add LPS to each well to a final concentration of 100 ng/mL.[11]

-

Incubate for 4 hours at 37°C.

-

-

Activation (Signal 2):

-

Add the NLRP3 activator. For example, use Nigericin at a final concentration of 5-10 µM or ATP at 5 mM.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection:

-

Following incubation, carefully collect the cell culture supernatants and transfer them to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells or debris. Store the clarified supernatants at -80°C for cytokine analysis (e.g., IL-1β ELISA).

-

The remaining adherent cells can be washed with cold PBS and then lysed for subsequent analysis, such as Western blotting.

-

Assessment of Cell Viability (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on THP-1 cells.

Materials:

-

Differentiated THP-1 cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Cell Treatment: Seed and differentiate THP-1 cells in a 96-well plate. Treat with various concentrations of this compound for the desired duration (e.g., 24-72 hours).[14]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.

-